
N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide is an organic compound characterized by the presence of two methyl groups and two nonyl groups attached to a propane-1,2-diamine backbone, with an N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide typically involves the reaction of N1,N~2~-dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide or peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide functional group.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in further oxidation reactions under specific conditions.
Reduction: The compound can be reduced back to its parent amine using reducing agents such as lithium aluminum hydride.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: N1,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide involves its interaction with molecular targets such as enzymes and cell membranes. The N-oxide functional group can participate in redox reactions, influencing cellular processes and pathways. The compound’s amphiphilic nature allows it to interact with lipid bilayers, potentially disrupting membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Dimethylethylenediamine: A related diamine with two methyl groups attached to the nitrogen atoms.
N,N-Dimethylethylenediamine: Another similar compound with a shorter alkyl chain.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide is unique due to its longer nonyl chains and the presence of the N-oxide functional group, which imparts distinct chemical and physical properties. These features make it particularly useful in applications requiring amphiphilic compounds with redox activity.
Eigenschaften
CAS-Nummer |
84166-26-7 |
|---|---|
Molekularformel |
C23H50N2O2 |
Molekulargewicht |
386.7 g/mol |
IUPAC-Name |
1-N,2-N-dimethyl-1-N,2-N-di(nonyl)propane-1,2-diamine oxide |
InChI |
InChI=1S/C23H50N2O2/c1-6-8-10-12-14-16-18-20-24(4,26)22-23(3)25(5,27)21-19-17-15-13-11-9-7-2/h23H,6-22H2,1-5H3 |
InChI-Schlüssel |
PBQDHXJFRKIWSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC[N+](C)(CC(C)[N+](C)(CCCCCCCCC)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


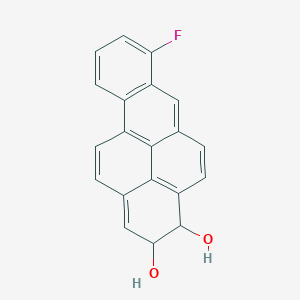
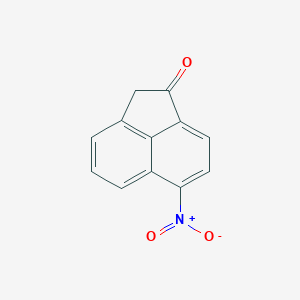

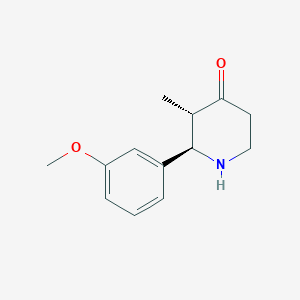
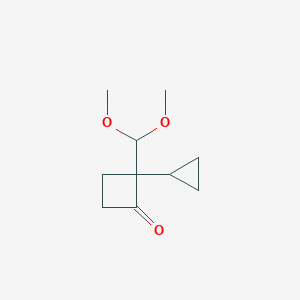
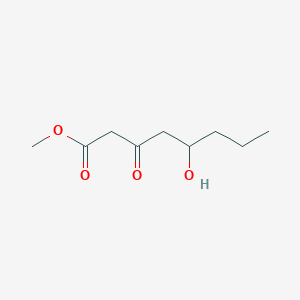

![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)
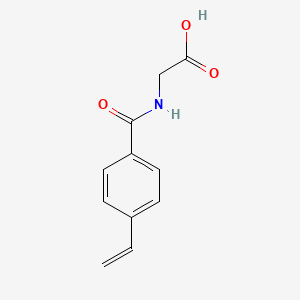
![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)




